REACTION_CXSMILES
|
Cl[C:2]1[N:3]=[C:4](Cl)[C:5]2[N:10]=[C:9](Cl)[N:8]=[C:7](Cl)[C:6]=2[N:13]=1.NC1C=CC=CC=1>C(Cl)(Cl)Cl>[N:10]1[C:5]2[CH:4]=[N:3][CH:2]=[N:13][C:6]=2[CH:7]=[N:8][CH:9]=1
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
ClC=1N=C(C2=C(C(=NC(=N2)Cl)Cl)N1)Cl
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Name
|
|
Quantity
|
8.7 mL
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was slowly added in droplets
|
Type
|
CUSTOM
|
Details
|
at 0° C
|
Type
|
CUSTOM
|
Details
|
the resulting reaction solution
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Type
|
WASH
|
Details
|
was washed with an aqueous ammonium chloride solution
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform
|
Type
|
CUSTOM
|
Details
|
to separate an organic layer
|
Type
|
DISTILLATION
|
Details
|
Thereafter, the organic layer was distilled under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove the solvent
|
Type
|
CUSTOM
|
Details
|
dried in an oven
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CN=CC2=C1C=NC=N2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5 g | |
YIELD: CALCULATEDPERCENTYIELD | 199.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |